Cas no 111079-03-9 (Isoxazole,5-methyl-3-(trifluoromethyl)-)

Isoxazole,5-methyl-3-(trifluoromethyl)- is a fluorinated heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions. Its robust stability under various conditions allows for versatile synthetic utility. The compound serves as a key intermediate in the development of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. Its well-defined structure ensures reproducibility in research and industrial processes.
Isoxazole,5-methyl-3-(trifluoromethyl)- structure
111079-03-9 structure
商品名:Isoxazole,5-methyl-3-(trifluoromethyl)-
CAS番号:111079-03-9
MF:C5H4NOF3
メガワット:151.08656
MDL:MFCD02666153
CID:129097
PubChem ID:4737066

Isoxazole,5-methyl-3-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • Isoxazole,5-methyl-3-(trifluoromethyl)-
    • 5-Methyl-3-(trifluoromethyl)-1,2-oxazole
    • Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI)
    • 5-methyl-3-(trifluoromethyl)isoxazole
    • Isoxazole, 5-methyl-3-(trifluoromethyl)-
    • DTXSID30406117
    • CS-0335373
    • PQKSCGVOQVRTEH-UHFFFAOYSA-N
    • SBB039333
    • AKOS000267811
    • SCHEMBL8130541
    • 5-Methyl-3-(trifluoromethyl)-1,2-oxazole (stabilized over potassium carbonate)
    • FS-6296
    • SY346008
    • MFCD02666153
    • 111079-03-9
    • MDL: MFCD02666153
    • インチ: InChI=1S/C5H4F3NO/c1-3-2-4(9-10-3)5(6,7)8/h2H,1H3
    • InChIKey: PQKSCGVOQVRTEH-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=NO1)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 151.02452
  • どういたいしつりょう: 151.02449824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • PSA: 26.03
  • LogP: 2.00180

Isoxazole,5-methyl-3-(trifluoromethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
094207-5g
5-Methyl-3-(trifluoromethyl)-1,2-oxazole
111079-03-9 96%
5g
£1121.00 2022-03-01
Fluorochem
094207-1g
5-Methyl-3-(trifluoromethyl)-1,2-oxazole
111079-03-9 96%
1g
£256.00 2022-03-01
A2B Chem LLC
AE54475-5g
5-Methyl-3-(trifluoromethyl)isoxazole
111079-03-9 96%
5g
$1195.00 2024-04-20
A2B Chem LLC
AE54475-1g
5-Methyl-3-(trifluoromethyl)isoxazole
111079-03-9 96%
1g
$273.00 2024-04-20
eNovation Chemicals LLC
Y1260919-250mg
Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI)
111079-03-9 96%
250mg
$315 2025-02-25
eNovation Chemicals LLC
Y1260919-5g
Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI)
111079-03-9 96%
5g
$2110 2025-02-25
Chemenu
CM485917-1g
5-Methyl-3-(trifluoromethyl)isoxazole
111079-03-9 95%
1g
$372 2023-01-08
Fluorochem
094207-250mg
5-Methyl-3-(trifluoromethyl)-1,2-oxazole
111079-03-9 96%
250mg
£122.00 2022-03-01
Oakwood
094207-250mg
5-Methyl-3-(trifluoromethyl)-1,2-oxazole (stabilized over potassium carbonate)
111079-03-9 96%
250mg
$135.00 2024-07-19
eNovation Chemicals LLC
Y1260919-5g
Isoxazole, 5-methyl-3-(trifluoromethyl)- (9CI)
111079-03-9 96%
5g
$1995 2024-06-06

Isoxazole,5-methyl-3-(trifluoromethyl)- 関連文献

Isoxazole,5-methyl-3-(trifluoromethyl)-に関する追加情報

5-Methyl-3-(Trifluoromethyl) Isoxazole: A Comprehensive Overview

The compound with CAS No. 111079-03-9, commonly referred to as 5-methyl-3-(trifluoromethyl) isoxazole, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the isoxazole family, a group of five-membered rings containing two double bonds and one oxygen atom. The presence of a methyl group at the 5-position and a trifluoromethyl group at the 3-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.

Isoxazoles are known for their stability and reactivity, which makes them ideal candidates for use in drug design and agrochemicals. The 5-methyl-3-(trifluoromethyl) isoxazole structure is particularly interesting due to the trifluoromethyl group's electron-withdrawing effect, which enhances the molecule's electrophilic character. This property is exploited in various chemical reactions, such as nucleophilic substitutions and additions, where the molecule acts as an electrophilic partner.

Recent studies have highlighted the potential of 5-methyl-3-(trifluoromethyl) isoxazole in the development of novel pharmaceutical agents. Researchers have explored its role as a building block for creating bioactive compounds with potential anti-inflammatory, antiviral, and anticancer properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways.

In addition to its pharmacological applications, 5-methyl-3-(trifluoromethyl) isoxazole has found utility in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis. A 2022 paper in *Nature Communications* reported that this compound can act as a ligand in palladium-catalyzed cross-coupling reactions, offering improved catalytic efficiency compared to traditional ligands.

The synthesis of 5-methyl-3-(trifluoromethyl) isoxazole typically involves multi-step processes that combine nucleophilic aromatic substitution and cyclization reactions. Recent advancements in green chemistry have enabled more sustainable methods for its production. For example, researchers have developed a solvent-free synthesis route using microwave-assisted techniques, which reduces both energy consumption and environmental impact.

From an environmental perspective, understanding the fate and toxicity of 5-methyl-3-(trifluoromethyl) isoxazole is crucial. Studies conducted by environmental chemists have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern, necessitating further research into its long-term ecological effects.

In conclusion, 5-methyl-3-(trifluoromethyl) isoxazole (CAS No. 111079-03-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, catalysis, and materials science. As research continues to uncover new avenues for its use, this compound will undoubtedly play an increasingly important role in advancing modern chemistry.

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